![molecular formula C10H23Cl2N3O B1424107 N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride CAS No. 1236267-70-1](/img/structure/B1424107.png)
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride
説明
“N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is a chemical compound with the molecular formula C10H23Cl2N3O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is complex, as it includes a pyrrolidine ring, a carboxamide group, and a dimethylamino propyl group . More detailed structural analysis would require additional data or computational modeling.Chemical Reactions Analysis
The compound has been used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .科学的研究の応用
1. Diverse Chemical Synthesis
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride has been utilized as a starting material in various alkylation and ring closure reactions to create a structurally diverse library of compounds. These reactions include interactions with dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles, leading to the production of several derivatives including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
2. Catalytic Applications
The compound has been used in catalysis, specifically as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This application is significant in understanding the reaction mechanisms and developing more efficient catalytic processes (Liu, Ma, Liu & Wang, 2014).
3. Studying Molecular Associations
Research has also focused on the association of N-3-(dimethylamino)propylacrylamides in various organic solvents. Through IR spectroscopy and quantum-chemical simulations, the effects of hydrogen bonding capacity of solvents on the degree of participation of these compounds in hydrogen bonding have been elucidated (Kamorina, Sadikov, Kamorin, Kazantsev, Rumyantsev, Korotaev & Postnikova, 2019).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential as allosteric modulators. These studies focus on key structural requirements for allosteric modulation, impacting binding affinity and cooperativity, which is crucial for developing new therapeutic agents (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall & Lu, 2014).
5. Material Science and Polymer Chemistry
The compound has been utilized in the field of material science, especially in the development of photosensitive polyimides. These polyimides exhibit negative-tone behavior upon UV irradiation, showing potential in applications like fine patterning and film formation (Fukushima, Oyama & Tomoi, 2003).
6. Structural Studies in Chemistry
Structural studies of reduction products of certain drugs have utilized derivatives of this compound. These studies are essential in understanding drug metabolism and the formation of stable adducts in medicinal chemistry (Clark, Hall, Denny & Stewart, 1986).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-4-7-12-10(14)9-5-3-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFCCJUOYXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



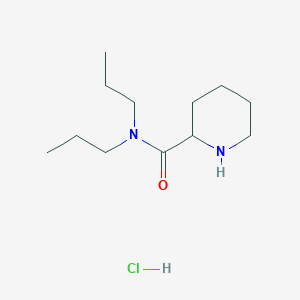
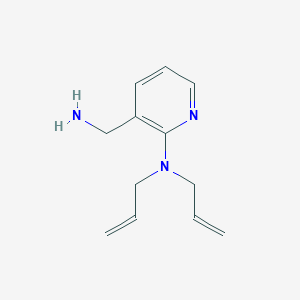
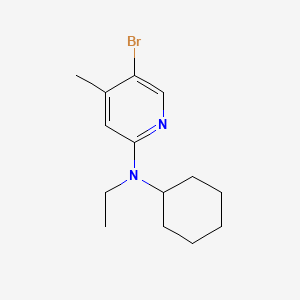

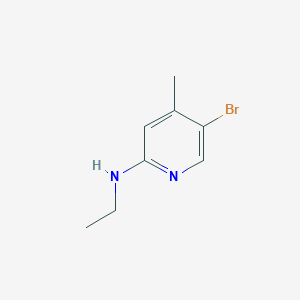
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
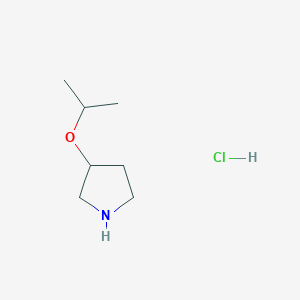
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)
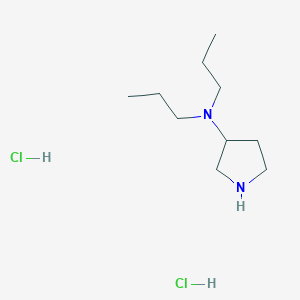
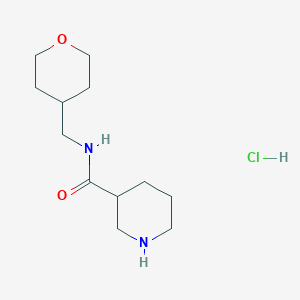
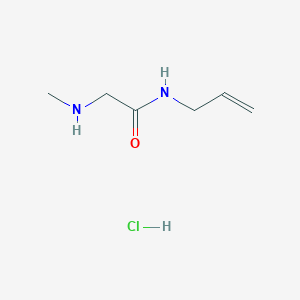
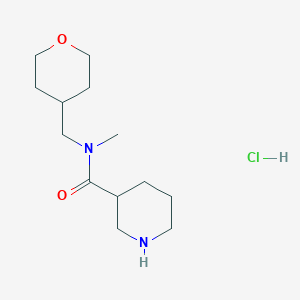
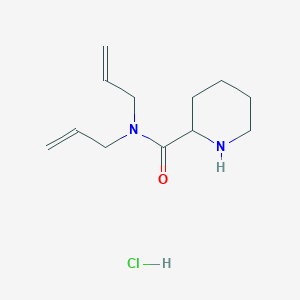
![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)